![molecular formula C27H42O B102274 (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol CAS No. 17605-79-7](/img/structure/B102274.png)
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol is a synthetic steroid that has been extensively studied for its biochemical and physiological effects. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research in various fields, including pharmacology, endocrinology, and neuroscience.
Wirkmechanismus
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol acts as a steroid hormone receptor agonist, binding to and activating steroid hormone receptors in cells. It can bind to various steroid hormone receptors, including the androgen receptor, the estrogen receptor, and the progesterone receptor, depending on the specific chemical structure of the steroid molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol depend on the specific steroid hormone receptor that it binds to. For example, binding to the androgen receptor can lead to increased muscle growth and bone density, while binding to the estrogen receptor can lead to changes in the reproductive system and bone metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol in lab experiments include its high potency and specificity for steroid hormone receptors, as well as its ability to mimic the effects of endogenous steroid hormones. However, its limitations include potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
For research involving (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol include investigating its potential as a therapeutic agent for various diseases, including cancer, osteoporosis, and autoimmune disorders. Additionally, further research is needed to fully understand the molecular mechanisms underlying its effects on steroid hormone receptors and its potential interactions with other signaling pathways in cells.
Synthesemethoden
The synthesis of (8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol involves several steps, including the conversion of starting materials to intermediate compounds, followed by the final coupling reaction. The synthesis can be performed using various methods, including chemical synthesis and enzymatic synthesis.
Wissenschaftliche Forschungsanwendungen
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol has been widely used in scientific research to investigate the biochemical and physiological effects of steroids. It has been used to study the effects of steroids on gene expression, protein synthesis, and cellular signaling pathways. It has also been used to investigate the role of steroids in various physiological processes, including reproduction, metabolism, and immune function.
Eigenschaften
CAS-Nummer |
17605-79-7 |
|---|---|
Produktname |
(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
Molekularformel |
C27H42O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(8S,9S,13R,14S)-1,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-17(2)7-6-8-18(3)24-11-12-25-22-10-9-20-16-21(28)15-19(4)26(20)23(22)13-14-27(24,25)5/h15-18,22-25,28H,6-14H2,1-5H3/t18?,22-,23+,24?,25+,27-/m1/s1 |
InChI-Schlüssel |
SGOMTCCQDMKJNL-DODZSORSSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4C(C)CCCC(C)C)C)O |
SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4C(C)CCCC(C)C)C)O |
Kanonische SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4C(C)CCCC(C)C)C)O |
Synonyme |
17-(1,5-Dimethylhexyl)-1-methylestra-1(10),2,4-trien-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





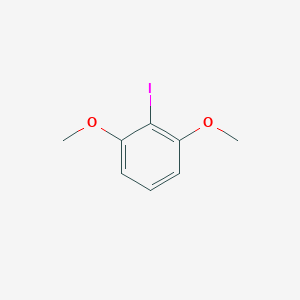
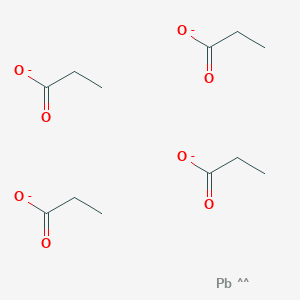

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
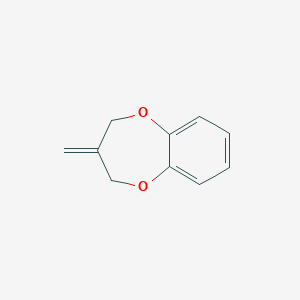

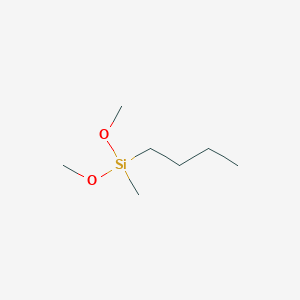
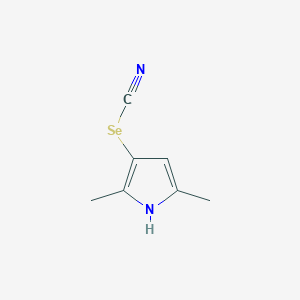
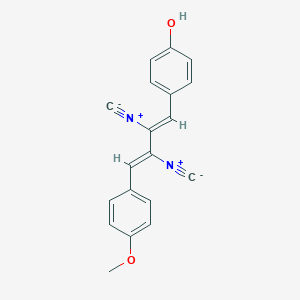
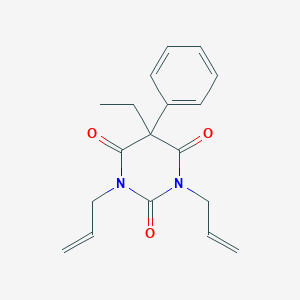
![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)
